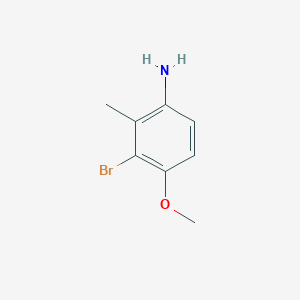

3-Bromo-4-methoxy-2-methylaniline

描述

Significance of Aniline (B41778) Derivatives in Organic Synthesis and Chemical Research

Substituted anilines are indispensable building blocks in organic synthesis. wisdomlib.org They serve as precursors for a multitude of more complex molecules, finding application in the manufacturing of dyes, polymers, pharmaceuticals, and agrochemicals. colab.wssci-hub.seresearchgate.net The amino group of aniline can be readily modified, and the aromatic ring is susceptible to electrophilic substitution, allowing for the introduction of a wide range of functional groups. wikipedia.org This versatility makes aniline derivatives crucial intermediates in the synthesis of heterocyclic compounds, such as benzothiazoles and cinnolines, as well as in the production of azo dyes. wisdomlib.org The ability to introduce different substituents allows for the fine-tuning of electronic and steric properties, which is critical in designing molecules with specific biological activities or material properties. chemistrysteps.com For instance, the development of new synthetic methodologies, such as the para-selective C–H olefination of aniline derivatives, highlights the ongoing efforts to expand the synthetic utility of these compounds. uva.nl

Overview of Halogenated and Alkoxylated Aniline Compounds

The introduction of halogen atoms and alkoxy groups onto the aniline scaffold significantly modifies its chemical reactivity and physical properties. Halogenation, the process of introducing one or more halogen atoms, can influence the acidity of the amino group and provide a handle for further functionalization through cross-coupling reactions. nih.gov Halogenated anilines have been identified as a novel class of natural products, with some marine microalgae capable of biosynthesizing compounds like 2,4,6-tribromoaniline. nih.gov

Alkoxy groups, such as the methoxy (B1213986) group, are electron-donating substituents that can increase the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution reactions. chemistrysteps.com The presence of both a halogen and an alkoxy group on an aniline ring, as seen in 3-Bromo-4-methoxy-2-methylaniline, creates a unique electronic environment that can be exploited in various synthetic applications.

Structural Specificity and Unique Substitution Pattern of this compound

The compound this compound possesses a distinct substitution pattern on the aniline ring. The presence of a bromine atom at the 3-position, a methoxy group at the 4-position, and a methyl group at the 2-position relative to the amino group results in a specific arrangement of substituents with differing electronic and steric effects.

| Substituent | Position | Electronic Effect |

| Amino (-NH2) | 1 | Activating, ortho-para directing |

| Methyl (-CH3) | 2 | Weakly activating, electron-donating |

| Bromo (-Br) | 3 | Deactivating, ortho-para directing |

| Methoxy (-OCH3) | 4 | Activating, electron-donating |

This particular arrangement of substituents makes the synthesis of this compound a non-trivial task, often requiring multi-step synthetic sequences. The interplay of the electron-donating methoxy and methyl groups with the electron-withdrawing (by induction) but ortho-para directing bromo group creates a unique reactivity profile for this molecule.

Research Gaps and Opportunities in the Study of this compound

While the broader classes of substituted, halogenated, and alkoxylated anilines have been extensively studied, specific and complex substitution patterns like that of this compound often represent a less explored chemical space. rsc.org Much of the available information on this specific compound is found in patents and supplier catalogs, suggesting its primary use as a building block or intermediate in the synthesis of more complex, proprietary molecules.

A significant research opportunity lies in the development of more efficient and direct synthetic routes to this compound. Furthermore, a thorough investigation of its reactivity in various organic transformations could uncover novel synthetic applications. Exploring its potential in medicinal chemistry and materials science, given the known bioactivity and material properties of other substituted anilines, presents another promising avenue for future research. The unique substitution pattern may lead to the discovery of compounds with novel pharmacological profiles or interesting photophysical properties.

Structure

3D Structure

属性

分子式 |

C8H10BrNO |

|---|---|

分子量 |

216.07 g/mol |

IUPAC 名称 |

3-bromo-4-methoxy-2-methylaniline |

InChI |

InChI=1S/C8H10BrNO/c1-5-6(10)3-4-7(11-2)8(5)9/h3-4H,10H2,1-2H3 |

InChI 键 |

UTEPYBWRDYWTJH-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=CC(=C1Br)OC)N |

产品来源 |

United States |

Synthetic Methodologies for 3 Bromo 4 Methoxy 2 Methylaniline

Retrosynthetic Analysis of 3-Bromo-4-methoxy-2-methylaniline

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.com For this compound, the primary disconnections involve the carbon-bromine, carbon-nitrogen (amino group), carbon-oxygen (methoxy group), and carbon-carbon (methyl group) bonds.

A logical retrosynthetic approach would involve the following key steps:

Amino Group Introduction: The aniline (B41778) functionality can be derived from the reduction of a corresponding nitro group. This is a common and efficient transformation in aromatic chemistry. libretexts.org

Bromination: The bromine atom can be introduced via electrophilic aromatic substitution. The directing effects of the existing substituents (methoxy and methyl groups) will be crucial for achieving the desired regiochemistry.

Methoxylation: The methoxy (B1213986) group can be introduced through etherification of a corresponding phenol (B47542) or by nucleophilic aromatic substitution on a suitably activated precursor.

Methylation: The methyl group can be introduced via Friedel-Crafts alkylation or other methylation techniques on the aromatic ring.

Considering the directing effects of the substituents, a plausible retrosynthetic pathway would start from a simpler, substituted benzene (B151609) ring and sequentially introduce the required functional groups.

Precursor Identification and Strategic Sourcing for this compound Synthesis

Based on the retrosynthetic analysis, several key precursors can be identified for the synthesis of this compound. The strategic sourcing of these precursors is vital for an efficient and cost-effective synthesis.

A primary and readily available starting material is 4-methoxy-2-methylaniline (B89876) . sigmaaldrich.com This compound already possesses the required methoxy and methyl groups in the correct relative positions. The synthesis would then primarily involve the regioselective bromination of this precursor.

Alternative precursors could include:

2-Methyl-4-nitrophenol: This precursor would require etherification to introduce the methoxy group, followed by reduction of the nitro group and subsequent bromination.

3-Bromo-2-methyl-4-nitrophenol: This precursor would only require etherification and reduction of the nitro group.

p-Toluidine: This common starting material would require a multi-step process involving protection of the amine, bromination, methoxylation, and deprotection. orgsyn.org

Multi-Step Synthetic Routes to this compound

Several multi-step synthetic routes can be devised to produce this compound, each with its own set of advantages and challenges.

Nitration-Reduction Pathways for the Aniline Core Precursors of this compound

The formation of the aniline core is a critical step in the synthesis. A common and effective method involves the nitration of an aromatic precursor followed by the reduction of the nitro group.

For instance, starting from a substituted toluene (B28343) derivative, nitration can be achieved using a mixture of nitric acid and sulfuric acid. acs.org The position of nitration is directed by the existing substituents on the ring. Subsequent reduction of the nitro group to an amine can be accomplished using various reducing agents, such as tin(II) chloride, iron in acidic medium, or catalytic hydrogenation. guidechem.comgoogle.com A patent describes a method for preparing 3-bromo-4-methoxyaniline (B105698) from p-nitrochlorobenzene, which involves bromination, etherification, and then nitro-reduction. google.com Another patent details the preparation of 3-bromo-4-methylaniline (B27599) from 4-nitrotoluene (B166481) by bromination followed by reduction. google.com

Regioselective Halogenation Strategies for Bromine Introduction in this compound

The introduction of a bromine atom at the C-3 position of the 4-methoxy-2-methylaniline core requires careful consideration of the directing effects of the existing methoxy and methyl groups. Both are ortho-, para-directing groups. The amino group is a very strong activating group and directs ortho- and para-. To control the regioselectivity and avoid multiple brominations, it is often necessary to protect the highly activating amino group, for example, by acetylation. wikipedia.orggoogle.com

A typical procedure involves the bromination of the protected aniline, N-(4-methoxy-2-methylphenyl)acetamide, using a brominating agent such as N-bromosuccinimide (NBS) or bromine in acetic acid. google.com The acetyl group can then be removed by hydrolysis to yield the desired this compound. google.com The use of copper halides in ionic liquids has also been reported for the regioselective halogenation of unprotected anilines under mild conditions. beilstein-journals.org

Etherification Approaches for Methoxy Group Incorporation in Precursors to this compound

When the synthetic strategy starts from a phenolic precursor, the methoxy group is introduced via an etherification reaction. The Williamson ether synthesis is a classic and widely used method. This involves deprotonating the phenol with a base, such as sodium hydroxide (B78521) or potassium carbonate, to form a phenoxide ion, which then acts as a nucleophile to attack a methylating agent like methyl iodide or dimethyl sulfate. wikipedia.orgacs.org

A patent describes the etherification of 3-bromo-4-fluoronitrobenzene (B1266112) with sodium methoxide (B1231860) in methanol (B129727) to yield 3-bromo-4-methoxynitrobenzene. google.com Another study reports the methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate. mdpi.com

Methylation Techniques for Aromatic Methyl Group Introduction in this compound Precursors

In routes where the methyl group is not present in the starting material, it can be introduced onto the aromatic ring using various methylation techniques. The Friedel-Crafts alkylation is a common method, typically employing a methyl halide (e.g., methyl chloride or methyl iodide) and a Lewis acid catalyst such as aluminum chloride.

However, direct methylation of anilines can be challenging due to the Lewis basicity of the amino group, which can coordinate with the catalyst. Therefore, it is often more practical to introduce the methyl group at an earlier stage of the synthesis, before the formation of the aniline. Recent advancements have explored the use of methanol as a methylating agent for anilines, catalyzed by transition metal complexes like ruthenium or iridium. acs.orgrsc.orgrsc.orgnih.gov

Optimization of Reaction Conditions, Yield, and Purity for this compound Synthesis

The successful synthesis of this compound hinges on the meticulous optimization of various reaction parameters. While specific literature detailing the optimization for this exact compound is limited, principles can be drawn from the synthesis of structurally related anilines, such as 3-bromo-4-methoxyaniline and 4-bromo-2-methylaniline (B145978). google.comgoogle.com Key factors that are typically optimized include temperature, reaction time, solvent, and the choice and concentration of reagents and catalysts.

The synthesis likely proceeds through a multi-step process involving the bromination of a substituted aniline or a precursor, followed by methoxylation and reduction of a nitro group, or a similar sequence of reactions. Each of these steps requires individual optimization.

For instance, in the bromination step, controlling the temperature is crucial to ensure regioselectivity and prevent the formation of poly-brominated byproducts. A patent for a related compound, 3-bromo-4-methoxyaniline, suggests an optimal temperature range of 30-40 °C for the bromination of p-fluoronitrobenzene using N-bromosuccinimide. google.com

The etherification step, to introduce the methoxy group, is also sensitive to temperature and the molar ratio of reactants. In the synthesis of 3-bromo-4-methoxyaniline, the reaction of 3-bromo-4-fluoronitrobenzene with sodium methoxide is optimized at a temperature range of 25-40 °C, with a specific molar ratio of sodium methoxide to the nitroaromatic compound being crucial for high yield. google.comgoogle.com

The final reduction of a nitro group to an amine is another critical step. A patented method for producing 3-bromo-4-methoxyaniline uses sodium sulfide (B99878) (Na₂S) as the reducing agent, with the optimal temperature range being 90-95 °C. google.comgoogle.com

The following interactive data table illustrates a hypothetical optimization study for a key step in the synthesis of this compound, based on principles from related syntheses. This table demonstrates how varying conditions can impact yield and purity.

Table 1: Hypothetical Optimization of the Bromination Step

| Entry | Temperature (°C) | Reaction Time (h) | Molar Ratio (Brominating Agent:Substrate) | Solvent | Yield (%) | Purity (%) |

| 1 | 25 | 6 | 1.05:1 | Acetic Acid | 85 | 92 |

| 2 | 35 | 4.5 | 1.05:1 | Acetic Acid | 91 | 95 |

| 3 | 45 | 4.5 | 1.05:1 | Acetic Acid | 88 | 90 |

| 4 | 35 | 3 | 1.05:1 | Acetic Acid | 82 | 94 |

| 5 | 35 | 4.5 | 1.1:1 | Acetic Acid | 90 | 93 |

| 6 | 35 | 4.5 | 1.05:1 | Dichloromethane | 75 | 88 |

This table is for illustrative purposes and based on optimization principles for related compounds.

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. For the synthesis of this compound, several strategies can be employed to enhance its sustainability.

One key principle is the use of less hazardous chemical reagents. For example, the choice of a brominating agent is critical. While elemental bromine can be used, it is highly corrosive and generates hydrogen bromide as a byproduct. N-bromosuccinimide (NBS) is often a milder and more selective alternative, as seen in the synthesis of related compounds. google.com

Solvent selection is another crucial aspect of green chemistry. The ideal solvent should be non-toxic, renewable, and easily recyclable. While traditional syntheses may use chlorinated solvents like dichloromethane, greener alternatives such as acetonitrile (B52724) or even water are being explored for similar reactions. scielo.br For instance, in the synthesis of 3-bromo-4-methoxyaniline, the use of acetic acid and methanol is noted, which are generally considered more environmentally benign than halogenated hydrocarbons. google.com

Atom economy, a central concept in green chemistry, can be maximized by designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product. Catalytic reactions are often preferred over stoichiometric ones for this reason. For example, the reduction of a nitro group can be achieved using catalytic hydrogenation with a metal catalyst like palladium on carbon (Pd/C), which is a cleaner alternative to using stoichiometric reducing agents like tin(II) chloride or sodium sulfide. google.comosti.gov

Energy efficiency is also a key consideration. Optimizing reactions to proceed at lower temperatures and for shorter durations can significantly reduce energy consumption. scielo.br

Industrial Scale-Up Considerations and Process Chemistry for this compound

Scaling up the synthesis of this compound from a laboratory setting to an industrial scale presents several challenges that need to be addressed through careful process chemistry.

Heat Transfer and Temperature Control: Exothermic reactions, such as nitration or bromination, can be difficult to control on a large scale. Efficient heat exchangers and reactor designs are necessary to maintain the optimal temperature and prevent runaway reactions, which could lead to reduced yield and the formation of impurities. google.com

Mixing and Mass Transfer: Ensuring efficient mixing of reactants is crucial for achieving consistent reaction rates and product quality. In large reactors, inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in side reactions. The choice of impeller design and agitation speed is critical.

Reagent Handling and Dosing: The safe handling and controlled addition of hazardous reagents, such as strong acids or brominating agents, are paramount on an industrial scale. Automated dosing systems are often employed to ensure precise control and minimize operator exposure. google.com

Work-up and Purification: The purification of the final product on a large scale requires efficient and scalable methods. While laboratory-scale purifications often rely on column chromatography, industrial processes typically use techniques like crystallization, distillation, or extraction. The choice of method depends on the physical properties of this compound and its impurities. For instance, a patented process for a similar compound describes purification by precipitation from a solution followed by filtration and drying. google.com

Process Safety and Waste Management: A thorough hazard and operability (HAZOP) study is essential to identify and mitigate potential safety risks associated with the process. Furthermore, a comprehensive waste management plan is required to handle and dispose of byproducts and waste streams in an environmentally responsible manner.

Reactivity and Reaction Mechanisms of 3 Bromo 4 Methoxy 2 Methylaniline

Electrophilic Aromatic Substitution Reactions of 3-Bromo-4-methoxy-2-methylaniline: Regioselectivity and Directing Effects

The reactivity of this compound in electrophilic aromatic substitution is significantly influenced by the electronic and steric effects of its substituents: the amino (-NH2), methoxy (B1213986) (-OCH3), methyl (-CH3), and bromo (-Br) groups. The amino and methoxy groups are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the aromatic ring through resonance. The methyl group is a weak activating group, also directing ortho and para. Conversely, the bromine atom is a deactivating group but is also an ortho-, para-director.

The combined influence of these groups makes the aromatic ring electron-rich and thus highly susceptible to electrophilic attack. wikipedia.org The directing effects of the activating groups are synergistic, reinforcing electron density at specific positions. In this compound, the positions ortho and para to the strongly activating amino and methoxy groups are key sites for substitution. The positions are C5 and C6. Given that the C6 position is sterically hindered by the adjacent methyl group, electrophilic substitution is most likely to occur at the C5 position. The electron-withdrawing nature of the bromine at C3 further enhances the relative reactivity of the C5 position.

Nucleophilic Aromatic Substitution Reactions Involving this compound

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. libretexts.orglibretexts.org In this compound, the bromine atom can act as a leaving group. However, the molecule is generally not well-activated for traditional SNAr reactions because it is substituted with electron-donating groups (amino, methoxy, and methyl) which destabilize the negatively charged Meisenheimer intermediate that is formed during the reaction. libretexts.orglibretexts.org

For a nucleophilic attack to occur, the aromatic ring needs to be electron-deficient. libretexts.org While the bromine at C3 has an electron-withdrawing inductive effect, the powerful electron-donating resonance effects of the amino and methoxy groups at C1 and C4, respectively, enrich the ring with electron density, making it less susceptible to nucleophilic attack. Therefore, harsh reaction conditions or the use of very strong nucleophiles would likely be necessary to facilitate nucleophilic aromatic substitution on this compound.

Oxidation Reactions of the Aniline (B41778) and Methoxy Groups in this compound

The aniline and methoxy groups in this compound are susceptible to oxidation. The amino group of anilines can be oxidized by various reagents to form a range of products, including nitroso, nitro, and azoxy compounds, and can also lead to polymerization to form polyanilines. wikipedia.org For instance, oxidation of anilines with reagents like potassium permanganate (B83412) can yield nitrobenzene (B124822) in neutral solution or azobenzene (B91143) in alkaline solution. wikipedia.org

The methoxy group can also undergo oxidation, although it is generally more stable than the amino group. Strong oxidizing agents can potentially lead to the cleavage of the ether bond or oxidation of the methyl group. For example, the methoxy group in some aromatic compounds can be oxidized to a carbonyl group using reagents like chromium trioxide. The specific products of oxidation would depend heavily on the oxidizing agent used and the reaction conditions.

Reduction Reactions Affecting the Bromine and Methoxy Groups of this compound

The bromine atom on the aromatic ring of this compound can be removed through reduction reactions. Catalytic hydrogenation is a common method for the dehalogenation of aryl halides. This typically involves reacting the compound with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). This process would yield 4-methoxy-2-methylaniline (B89876).

The methoxy group is generally stable to most reducing agents. However, under forcing conditions, such as with strong acid and a reducing agent, cleavage of the ether bond can occur, though this is not a typical or facile reaction.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

The bromine atom in this compound makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Reactions of this compound Derivatives

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. libretexts.org Derivatives of this compound can readily participate in Suzuki-Miyaura reactions, where the bromine atom is replaced by an aryl, vinyl, or alkyl group from a boronic acid or ester. nih.govnih.gov

The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with the boronic acid in the presence of a base, and finally reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reactivity in Suzuki-Miyaura coupling generally follows the order I > Br > OTf >> Cl. libretexts.org

A variety of boronic acids can be coupled with bromoaniline derivatives under palladium catalysis, often with high yields. nih.govnih.gov The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high efficiency. kochi-tech.ac.jpnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromoaniline Derivatives This table is illustrative and based on typical Suzuki-Miyaura reactions; specific examples for this compound were not found in the provided search results.

| Aryl Bromide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Aryl boronic acids | Pd(PPh3)4 | K3PO4 | - | Monosubstituted and bisubstituted products. nih.govnih.gov |

| Bromotryptophan Derivatives | Aryl boronic acids | Pd-nanoparticles | K3PO4 | Water | Aryltryptophans. nih.gov |

Buchwald-Hartwig Amination Reactions with this compound

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction is a highly versatile method for the synthesis of aryl amines. wikipedia.orgacs.org this compound can serve as the amine component in a Buchwald-Hartwig reaction with another aryl halide, or its bromo-substituent could potentially react with another amine, although the former is more common for aniline derivatives.

The catalytic cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base to form an amido complex, and then reductive elimination to form the C-N bond and regenerate the catalyst. The development of various phosphine (B1218219) ligands has been critical to expanding the scope and efficiency of this reaction. acs.orgnih.gov

Table 2: Key Features of Buchwald-Hartwig Amination This table provides a general overview of the reaction; specific examples with this compound were not detailed in the search results.

| Component | Description |

|---|---|

| Aryl Halide | Aryl bromides, chlorides, iodides, and triflates can be used. wikipedia.org |

| Amine | A wide range of primary and secondary amines can be coupled. acs.org |

| Catalyst | Typically a palladium(0) source, often generated in situ from a palladium(II) precatalyst. |

| Ligand | Bulky, electron-rich phosphine ligands are commonly employed to facilitate the reaction. acs.orgnih.gov |

| Base | A strong, non-nucleophilic base such as sodium tert-butoxide or potassium phosphate (B84403) is required. nih.gov |

Sonogashira Coupling Reactions Involving this compound

The Sonogashira coupling is a powerful cross-coupling reaction in organic chemistry used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orgmdpi.com This methodology is widely applied in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its reliability and tolerance of various functional groups. wikipedia.orgresearchgate.net

For a substrate such as this compound, the bromo substituent serves as the halide partner in the coupling. The general reactivity trend for aryl halides in Sonogashira reactions is I > Br > Cl. wikipedia.org While aryl bromides are less reactive than aryl iodides, they are common substrates, often requiring slightly elevated temperatures to achieve good yields. wikipedia.org

The standard Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl bromide (this compound). Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. A transmetalation step, where the acetylide group is transferred from copper to the palladium complex, is followed by reductive elimination to yield the final arylated alkyne product and regenerate the palladium(0) catalyst. libretexts.org

While no specific literature detailing the Sonogashira coupling of this compound was identified, typical conditions can be inferred from similar reactions with other bromoanilines and related compounds. scirp.orgnih.gov A typical reaction setup would involve a palladium catalyst like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, a copper(I) source such as CuI, and an amine base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), which also often serves as the solvent. scirp.orgnih.gov

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Bromides This table outlines typical conditions used for Sonogashira couplings on substrates analogous to this compound, providing a basis for predicting suitable reaction parameters.

| Catalyst | Co-catalyst | Base | Solvent | Temperature | Reference |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene (B28343) | Room Temp. | nih.gov |

| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 °C | scirp.org |

| PdCl₂(PPh₃)₂ | None (Copper-free) | TBAF | None (Solvent-free) | Not specified | organic-chemistry.org |

Derivatization Reactions of the Amine Functional Group in this compound

The primary amine group in this compound is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives. Common derivatization reactions include acylation, alkylation, and condensation to form imines or heterocyclic structures. wikipedia.org

One important derivatization is the formation of an imine through condensation with an aldehyde. For instance, in a study on the related compound 4-bromo-2-methylaniline (B145978), it was reacted with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid to produce the corresponding (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline in excellent yield. mdpi.comnih.gov This type of transformation is valuable as the imine itself can be a target molecule or serve as a protecting group for the amine during subsequent reactions, such as palladium-catalyzed cross-couplings. mdpi.comnih.gov

Another significant class of derivatization involves the use of the aniline moiety to construct larger heterocyclic systems, such as quinazolines and quinazolinones, which are prevalent scaffolds in medicinal chemistry. nih.govorganic-chemistry.orgnih.gov General synthetic routes often involve the reaction of a substituted aniline with a suitable carbonyl compound or its equivalent. For example, the synthesis of quinazolin-4(3H)-ones can be achieved by reacting an anthranilamide (a 2-aminobenzamide) with various aldehydes. nih.gov Although not starting from this compound itself, these methods illustrate a plausible pathway for its conversion into more complex heterocyclic derivatives. The amine group can react with various reagents to build the quinazoline (B50416) core. organic-chemistry.orgorganic-chemistry.org

Table 2: Examples of Amine Derivatization Reactions on Aniline Scaffolds This table provides examples of derivatization reactions applicable to the amine group of anilines, showcasing potential transformations for this compound.

| Starting Aniline | Reagent(s) | Product Type | Yield | Reference |

| 4-bromo-2-methylaniline | 3-bromothiophene-2-carbaldehyde, Glacial Acetic Acid | Imine | 94% | mdpi.comnih.gov |

| Aniline | Acetyl Chloride | Amide (Acetanilide) | Not specified | wikipedia.org |

| 2-aminobenzamide | Various Aldehydes, p-toluenesulfonamide | Quinazolin-4(3H)-one | Not specified | nih.gov |

Mechanistic Investigations of Key Transformations Involving this compound

Mechanistic investigations provide a deeper understanding of reaction pathways, catalyst behavior, and substrate reactivity. For transformations involving this compound, such as the Sonogashira coupling, the mechanism is well-established and involves distinct catalytic cycles. wikipedia.orglibretexts.org

Sonogashira Coupling Mechanism: The classical mechanism involves two primary cycles as mentioned earlier. libretexts.org

Palladium Cycle: Begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) intermediate.

Copper Cycle: A terminal alkyne is deprotonated by the amine base, and the resulting acetylide reacts with a Cu(I) salt to form a copper acetylide.

Transmetalation: The organic group is transferred from the copper to the palladium center.

Reductive Elimination: The coupled product is expelled from the palladium complex, regenerating the Pd(0) catalyst for the next cycle. wikipedia.orglibretexts.org

Variations of the reaction, such as copper-free Sonogashira couplings, have also been developed. In these systems, the amine base is thought to play a more direct role in the deprotonation and delivery of the alkyne to the palladium center, bypassing the need for a copper acetylide intermediate. libretexts.org

Computational Mechanistic Studies: While direct mechanistic studies on this compound are scarce, computational methods like Density Functional Theory (DFT) have been used to investigate the reactivity of closely related molecules. For example, DFT studies were performed on imine derivatives of 4-bromo-2-methylaniline to analyze their structural and electronic properties. mdpi.comresearchgate.net These investigations calculate frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MESP) to predict reactivity. mdpi.com The MESP maps, for instance, highlight electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of a molecule, offering insights into how it will interact with catalysts and other reagents. mdpi.com Such computational approaches are invaluable for rationalizing reaction outcomes and designing more efficient synthetic protocols.

Advanced Spectroscopic and Structural Characterization Methodologies for 3 Bromo 4 Methoxy 2 Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of 3-Bromo-4-methoxy-2-methylaniline and its Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the number and connectivity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the methyl group protons, and the amine protons. The aromatic region would display two doublets, corresponding to the two adjacent protons on the benzene (B151609) ring. The methoxy and methyl groups would each appear as sharp singlets, with integrations of 3H. The amine protons would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, eight distinct carbon signals are expected: six for the aromatic ring and one each for the methyl and methoxy carbons. The chemical shifts of the aromatic carbons are influenced by the substituents; for example, the carbon attached to the methoxy group will be shifted downfield, while the carbon bonded to the bromine atom will also show a characteristic shift.

Analysis of synthetic intermediates is also critical. A common precursor, 4-Methoxy-2-methylaniline (B89876), has been characterized by NMR. nih.gov Its ¹H NMR spectrum shows signals for the aromatic protons, a methyl group, a methoxy group, and an amine group, providing a baseline for comparison after the introduction of the bromine atom. nih.gov Similarly, analyzing the NMR spectra of related bromo-anilines, such as 3-Bromo-aniline and 4-Bromo-aniline, helps in assigning the spectral features of the target molecule. rsc.org

| Proton/Carbon | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Notes |

| Aromatic CH (C5-H) | 6.5-7.5 | 110-130 | Chemical shift and multiplicity depend on substitution pattern. |

| Aromatic CH (C6-H) | 6.5-7.5 | 110-130 | Chemical shift and multiplicity depend on substitution pattern. |

| -NH₂ | 3.5-5.0 (broad) | N/A | Position can vary with solvent and concentration. |

| -OCH₃ | ~3.8 | ~56 | Sharp singlet. |

| -CH₃ | ~2.2 | ~18 | Sharp singlet. |

| Aromatic C-NH₂ | N/A | 140-150 | Quaternary carbon. |

| Aromatic C-Br | N/A | 110-125 | Quaternary carbon. |

| Aromatic C-OCH₃ | N/A | 150-160 | Quaternary carbon. |

| Aromatic C-CH₃ | N/A | 120-135 | Quaternary carbon. |

Note: The table presents expected values based on typical ranges for similar structures. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification of this compound

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within this compound by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying polar bonds. Key expected absorptions include:

N-H Stretching: The primary amine group (-NH₂) typically shows two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups are observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations produce characteristic peaks in the 1450-1600 cm⁻¹ region.

C-O Stretching: The aryl-alkyl ether linkage of the methoxy group gives rise to a strong, characteristic absorption band, typically around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch).

C-N Stretching: This vibration is typically found in the 1250-1350 cm⁻¹ range.

C-Br Stretching: The carbon-bromine stretch occurs at lower frequencies, usually in the 500-650 cm⁻¹ region.

Spectra of related compounds like 3-Bromo-2-methylaniline and 3-Bromo-4-methylaniline (B27599) are available and provide reference points for these assignments. nih.govchemicalbook.com

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar, symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum, providing a clear fingerprint of the substitution pattern. The C-Br bond, being highly polarizable, may also give a distinct Raman signal.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| -NH₂ | Asymmetric & Symmetric Stretch | 3300-3500 | Weak to Medium |

| Aromatic C-H | Stretch | 3000-3100 | Strong |

| Aliphatic C-H | Stretch | 2850-2970 | Medium |

| Aromatic C=C | Ring Stretch | 1450-1600 | Strong |

| -NH₂ | Scissoring | 1590-1650 | Medium |

| C-O (Ether) | Asymmetric Stretch | 1200-1275 | Medium |

| C-N | Stretch | 1250-1350 | Medium to Strong |

| C-Br | Stretch | 500-650 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. For this compound (C₈H₁₀BrNO), HRMS can confirm its molecular formula by measuring the mass of the molecular ion to several decimal places. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio and result in two peaks (M⁺ and M⁺+2) of nearly equal intensity.

The calculated monoisotopic mass of C₈H₁₀⁷⁹BrNO is 214.9946 Da. HRMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental composition.

Fragmentation Analysis: Electron ionization (EI) mass spectrometry reveals the fragmentation pattern, which provides structural information. Common fragmentation pathways for this molecule would include:

Loss of a methyl radical (•CH₃): Resulting in an [M-15]⁺ ion.

Loss of a methoxy radical (•OCH₃): Leading to an [M-31]⁺ ion.

Loss of a bromine atom (•Br): Generating an [M-79/81]⁺ ion.

Analysis of related compounds using techniques like GC-MS provides insight into expected fragmentation. For instance, the mass spectrum of 3-bromo-N-methylaniline shows a clear molecular ion and fragments corresponding to the loss of bromine. rsc.org Similarly, predicted collision cross-section data for the protonated molecule [M+H]⁺ can be calculated, which is useful in ion mobility-mass spectrometry studies. uni.lu

| Ion | Formula | Calculated m/z (for ⁷⁹Br) | Fragmentation Pathway |

| [M]⁺ | C₈H₁₀BrNO⁺ | 214.9946 | Molecular Ion |

| [M-CH₃]⁺ | C H₇BrNO⁺ | 200.9790 | Loss of methyl radical from methoxy or methyl group |

| [M-OCH₃]⁺ | C₈H₇BrN⁺ | 183.9840 | Loss of methoxy radical |

| [M-Br]⁺ | C₈H₁₀NO⁺ | 136.0759 | Loss of bromine radical |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis of this compound and its Derivatives

For a related compound, 3-Bromo-2-methylaniline, it is described as having a planar conformation with dimers connected by hydrogen bonds. biosynth.com It is highly probable that this compound would also exhibit intermolecular hydrogen bonding in the solid state, with the amine group (-NH₂) acting as a hydrogen bond donor and the oxygen atom of the methoxy group or the nitrogen atom of a neighboring molecule acting as an acceptor. These interactions would significantly influence the crystal packing arrangement.

The substitution on the aniline (B41778) ring affects the C-N bond length and the pyramidalization of the amino group due to a balance between nitrogen lone pair stabilization (favoring pyramidalization) and delocalization into the aromatic ring (favoring planarity). wikipedia.org In this compound, the electronic effects of the bromo, methoxy, and methyl groups would modulate this geometry.

| Structural Parameter | Expected Value / Feature | Basis of Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted anilines |

| Space Group | P2₁/c or P-1 | Common for centrosymmetric packing |

| Intermolecular Interactions | N-H···O or N-H···N hydrogen bonds | Presence of -NH₂ and -OCH₃ groups |

| Conformation | Near-planar aromatic ring | Inherent aromaticity |

| C-N Bond Length | ~1.40 Å | Shorter than a typical C-N single bond due to resonance wikipedia.org |

| C-Br Bond Length | ~1.90 Å | Standard value for C(sp²)-Br bond |

| C-O Bond Length | ~1.37 Å | Standard value for aryl-alkyl ether |

High-Resolution Chromatography (e.g., GC-MS, LC-MS) for Purity Assessment and Separation of Isomers and Byproducts of this compound

High-resolution chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for assessing the purity of this compound and for separating it from potential isomers and synthetic byproducts.

GC-MS Analysis: GC is well-suited for the analysis of volatile and thermally stable compounds like substituted anilines. A GC-MS method can effectively separate this compound from its isomers, such as:

2-Bromo-4-methoxy-6-methylaniline

4-Bromo-2-methoxy-6-methylaniline bldpharm.com

5-Bromo-2-methoxy-4-methylaniline

The separation is based on differences in boiling points and interactions with the GC column's stationary phase. The mass spectrometer detector then provides confirmation of the identity of each separated peak based on its mass spectrum and fragmentation pattern. Methods developed for separating other aniline impurities, such as p-Anisidine and 4-Methoxy-2-nitro aniline in drug substances, demonstrate the high sensitivity and specificity of GC-MS for this type of analysis. ajrconline.org

LC-MS Analysis: LC-MS is a powerful alternative, especially for less volatile or thermally labile compounds. Reversed-phase HPLC, using a C18 column, would likely be effective for separating this compound from related impurities. The mobile phase would typically consist of a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The mass spectrometer provides highly selective detection. LC-MS is also used to obtain documentation for related compounds like 3-Bromo-4-methoxy-N-methylaniline hydrochloride. bldpharm.com

Computational and Theoretical Studies on 3 Bromo 4 Methoxy 2 Methylaniline

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Spectroscopic Property Prediction of 3-Bromo-4-methoxy-2-methylaniline

Density Functional Theory (DFT) has emerged as a robust computational method for predicting the molecular properties of organic compounds with a favorable balance between accuracy and computational cost. DFT calculations are instrumental in elucidating the electronic structure, thermodynamic stability, and spectroscopic characteristics of this compound.

Furthermore, DFT is employed to calculate vibrational frequencies. The theoretical vibrational spectrum can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of characteristic vibrational modes. For example, the C-Br stretching vibration is typically expected in a specific region of the spectrum, and DFT calculations can pinpoint this frequency with considerable accuracy. Studies on related aromatic compounds have demonstrated the power of DFT in assigning vibrational modes, including C-H stretching, N-H stretching of the amine group, and various bending and rocking vibrations. researchgate.net

The electronic properties, such as dipole moment and polarizability, are also key outputs of DFT calculations. These properties are crucial for understanding the molecule's interaction with external electric fields and its potential for non-linear optical (NLO) applications. The calculated stability of the molecule is often assessed through its total electronic energy and the energies of its conformers.

Table 1: Predicted Spectroscopic and Electronic Properties of a Related Compound, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline (Derivative 5d) nih.gov

| Property | Calculated Value |

| HOMO Energy (eV) | -5.58 |

| LUMO Energy (eV) | -1.86 |

| Energy Gap (ΔE) (eV) | 3.72 |

| Dipole Moment (Debye) | 1.95 |

Note: This data is for a derivative of 2-methylaniline and is presented to illustrate the types of properties calculated via DFT. The values for this compound would be expected to be of a similar order of magnitude.

Frontier Molecular Orbital (FMO) Analysis of this compound and its Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and spatial distributions of the HOMO and LUMO of this compound provide profound insights into its chemical behavior.

The HOMO represents the ability of a molecule to donate electrons, thus indicating its nucleophilic character. The LUMO, conversely, represents the ability to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom of the amino group, due to the electron-donating nature of the amino and methoxy (B1213986) groups. The LUMO, on the other hand, is likely distributed over the aromatic ring, with significant contributions from the carbon atoms and the bromine atom.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. These include:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Chemical Hardness (η): Calculated as η = (I - A) / 2

Chemical Softness (S): Calculated as S = 1 / (2η)

Electronegativity (χ): Calculated as χ = (I + A) / 2

Electrophilicity Index (ω): Calculated as ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

These descriptors, derived from DFT calculations, offer a powerful toolkit for predicting the reactivity of this compound in various chemical transformations. For instance, a study on derivatives of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline demonstrated how these descriptors can be used to compare the relative reactivity of a series of related compounds. nih.gov

Table 2: Calculated Reactivity Descriptors for a Related Compound, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline (Derivative 5d) nih.gov

| Reactivity Descriptor | Symbol | Calculated Value (eV) |

| Ionization Potential | I | 5.58 |

| Electron Affinity | A | 1.86 |

| Chemical Hardness | η | 1.86 |

| Electronegativity | χ | 3.72 |

| Electrophilicity Index | ω | 3.72 |

Note: This data is for a derivative of 2-methylaniline and serves as an illustrative example.

Molecular Electrostatic Potential (MESP) Surface Analysis for Predicting Reactive Sites in this compound

The Molecular Electrostatic Potential (MESP) is a real space property that is invaluable for predicting the reactive sites of a molecule for both electrophilic and nucleophilic attack. The MESP at a given point in space around a molecule represents the electrostatic interaction energy between the molecule and a positive point charge. It is a visual tool that maps the charge distribution of a molecule, providing a clear picture of its electron-rich and electron-deficient regions. nih.govnih.gov

The MESP surface is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate potential.

For this compound, the MESP map would be expected to show the most negative potential (red) around the nitrogen atom of the amino group and the oxygen atom of the methoxy group, due to the presence of lone pairs of electrons. These sites are therefore the most likely to be attacked by electrophiles. The aromatic ring, particularly the ortho and para positions relative to the activating amino and methoxy groups, would also exhibit significant negative potential. Conversely, the hydrogen atoms of the amino group and the methyl group would likely show positive potential (blue), making them potential sites for interaction with nucleophiles. The bromine atom, being electronegative, will also influence the electrostatic potential distribution on the ring.

By analyzing the MESP surface, one can predict the regioselectivity of various reactions. For example, in an electrophilic aromatic substitution reaction, the electrophile would preferentially attack the positions on the aromatic ring with the most negative electrostatic potential. This predictive power makes MESP a crucial tool in understanding and designing chemical reactions involving this compound. nih.gov

Reaction Pathway and Transition State Analysis for Transformations Involving this compound

Understanding the mechanism of chemical reactions is a central goal of chemistry. Computational chemistry provides the tools to map out the entire reaction pathway for a given transformation, including the identification of reactants, products, intermediates, and, most importantly, transition states. This analysis is crucial for determining the feasibility and kinetics of a reaction.

For transformations involving this compound, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or cross-coupling reactions, DFT calculations can be used to model the potential energy surface. The reaction pathway is the lowest energy path connecting reactants and products on this surface.

A key aspect of this analysis is the location and characterization of transition states. A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a primary determinant of the reaction rate.

In the context of electrophilic aromatic substitution on this compound, the amino and methoxy groups are strong activating groups that direct incoming electrophiles to the ortho and para positions. byjus.com DFT calculations can be used to model the formation of the sigma complex (also known as the Wheland intermediate) for ortho, meta, and para attack. By comparing the activation energies for the formation of these different intermediates, the regioselectivity of the reaction can be predicted. Generally, the transition state leading to the most stable intermediate will have the lowest activation energy, and thus this pathway will be favored. unacademy.comlkouniv.ac.inmasterorganicchemistry.com

While specific transition state analyses for reactions of this compound are not extensively reported, the general mechanisms of electrophilic substitution on anilines are well-established and provide a framework for such computational studies. byjus.comunacademy.comresearchgate.net

Quantum Chemical Descriptors and Their Correlation with Reactivity of this compound Derivatives

Quantum chemical descriptors, derived from DFT calculations, provide a quantitative basis for establishing structure-activity relationships (QSAR) and structure-property relationships (QSPR). For a series of derivatives of this compound, these descriptors can be correlated with experimentally observed reactivity or biological activity.

Key quantum chemical descriptors include the HOMO and LUMO energies, the HOMO-LUMO gap, chemical hardness, softness, electronegativity, and the electrophilicity index, as discussed in section 5.2. Additionally, local reactivity descriptors, such as the Fukui functions, can be calculated to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack.

For example, by synthesizing a series of derivatives of this compound with different substituents on the aromatic ring or the amino group, and then performing DFT calculations on each derivative, a dataset of quantum chemical descriptors can be generated. This dataset can then be correlated with experimental data, such as reaction rates or biological inhibition constants.

A study on a series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs demonstrated a clear correlation between the calculated HOMO-LUMO gap and the predicted reactivity of the compounds. nih.gov The compound with the smallest energy gap was predicted to be the most reactive, a finding that was also supported by its low chemical hardness value. nih.gov Such correlations are invaluable for the rational design of new molecules with desired properties, as they allow for the in-silico screening of potential candidates before undertaking synthetic efforts.

Academic Research Applications and Future Directions for 3 Bromo 4 Methoxy 2 Methylaniline

3-Bromo-4-methoxy-2-methylaniline as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of reactive sites on the aromatic ring of this compound makes it a highly versatile intermediate in the synthesis of more complex molecules. The bromine atom, in particular, serves as a key functional group for introducing molecular diversity through various cross-coupling reactions.

For instance, the related compound 4-bromo-2-methylaniline (B145978) has been successfully utilized in palladium-catalyzed Suzuki cross-coupling reactions. researchgate.netnih.gov In these reactions, the bromo-substituted aniline (B41778) is coupled with various aryl boronic acids to form new carbon-carbon bonds, leading to the synthesis of a series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs. researchgate.netnih.gov This methodology allows for the incorporation of a wide range of electron-donating and withdrawing groups, demonstrating the robustness of the coupling process. researchgate.netnih.gov

Similarly, the amino group of the aniline moiety can be readily transformed into other functional groups or used as a handle for further derivatization. This dual reactivity of the bromo and amino groups allows for a stepwise and controlled construction of complex molecular architectures. The principles demonstrated with similar bromoanilines are directly applicable to this compound, positioning it as a valuable starting material for the synthesis of novel heterocyclic compounds, pharmaceutical intermediates, and other fine chemicals.

Exploration of this compound Derivatives in Advanced Materials Science

The derivatives of this compound hold significant promise for applications in advanced materials science. The ability to introduce various functional groups through the bromo and amino moieties allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules.

Research on analogs like (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline has shown that these types of compounds can exhibit interesting non-linear optical (NLO) properties. nih.gov Density functional theory (DFT) calculations performed on such derivatives have provided insights into their frontier molecular orbitals (FMOs) and molecular electrostatic potential (MESP), which are crucial for understanding their electronic behavior. nih.gov By systematically modifying the substituents on the aromatic rings, it is possible to modulate the NLO response, making these compounds potential candidates for applications in optical devices.

Furthermore, the structural framework of substituted anilines can be incorporated into polymers and other materials to enhance their properties. The ethoxy group in a related compound, 3-Bromo-6-ethoxy-2-methylaniline, for example, is noted to enhance solubility in organic solvents, a desirable characteristic for material processing. The introduction of this compound into polymer backbones or as pendant groups could lead to materials with tailored thermal stability, conductivity, or photoluminescence.

Potential for this compound in Catalyst Design and Ligand Synthesis

The structural features of this compound make it an attractive candidate for the design and synthesis of novel ligands for catalysis. The aniline nitrogen and the potential for coordination through the bromo and methoxy (B1213986) groups offer multiple binding sites for metal centers.

Schiff base ligands derived from substituted anilines have been shown to form stable complexes with transition metals like palladium. researchgate.netnih.gov These complexes can act as catalysts in various organic transformations. For example, computational studies on thiophene-containing Schiff bases have explored the interaction of pyridine (B92270) nitrogen with palladium atoms in Suzuki catalysts. nih.gov By analogy, ligands derived from this compound could be synthesized and their catalytic activity in reactions such as cross-coupling, hydrogenation, or oxidation could be investigated. The electronic and steric environment around the metal center can be systematically varied by modifying the substituents on the aniline ring, allowing for the optimization of catalyst performance.

Development of Novel and Efficient Synthetic Methodologies for this compound and its Analogs

The development of efficient and environmentally friendly synthetic routes to this compound and its analogs is an active area of research. Traditional methods for the synthesis of bromoanilines often involve multi-step procedures. For example, a patented process for synthesizing 4-bromo-2-methylaniline involves the protection of the arylamine, followed by a bromination reaction and subsequent deprotection. google.com

More direct and atom-economical methods are continually being sought. One approach involves the direct bromination of the corresponding aniline derivative. For instance, the synthesis of 4-bromo-3-methylaniline (B1294692) has been achieved with high yield through the bromination of m-toluidine (B57737) using o-xylylene (B1219910) bis(triethylammonium tribromide) in acetonitrile (B52724). chemicalbook.com Similar regioselective bromination strategies could be developed for the synthesis of this compound.

Another synthetic pathway involves the reduction of a nitro group to an amine. The synthesis of 4-methoxy-3-methylaniline (B90814) has been accomplished by the hydrogenation of 1-methoxy-2-methyl-4-nitrobenzene using palladium on carbon as a catalyst. chemicalbook.com A similar approach could be envisioned for the synthesis of this compound starting from the corresponding nitroaromatic precursor.

Unexplored Reactivity Profiles and Novel Transformations of this compound

While the bromo and amino groups are the most apparent reactive sites on this compound, there are other, less explored, avenues for its chemical transformation. The interplay between the electron-donating methoxy and methyl groups and the electron-withdrawing bromo group creates a unique electronic environment on the aromatic ring, potentially leading to novel reactivity.

For example, the aniline moiety itself is highly susceptible to electrophilic substitution reactions due to its electron-donating nature. wikipedia.org The directing effects of the existing substituents on this compound could lead to interesting and potentially regioselective electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups onto the ring.

Furthermore, the compound could participate in reactions that involve the activation of C-H bonds, a rapidly developing area of organic synthesis. The development of catalysts that can selectively functionalize the C-H bonds of the aromatic ring or the methyl group would open up new possibilities for the synthesis of complex derivatives.

Emerging Computational Approaches for In-Depth Studies of this compound Systems

Computational chemistry provides powerful tools for understanding the structure, reactivity, and properties of molecules like this compound at a molecular level. Density Functional Theory (DFT) is a widely used method for these purposes.

As demonstrated in studies of related bromoaniline derivatives, DFT calculations can be used to determine key electronic properties such as frontier molecular orbitals (FMOs), molecular electrostatic potential (MESP), ionization energy, electron affinity, and chemical hardness. nih.gov These calculations provide valuable insights into the reactivity of the molecule and can help predict the outcome of chemical reactions. For instance, the calculated MESP can identify the most likely sites for electrophilic and nucleophilic attack.

Predicted collision cross-section (CCS) values, which can be calculated for different adducts of the molecule, provide information about its shape and size in the gas phase. uni.lu This information can be useful in analytical techniques such as ion mobility-mass spectrometry. Computational studies can also be employed to investigate the mechanisms of reactions involving this compound, helping to rationalize experimental observations and guide the design of new synthetic strategies.

Role of this compound in Foundational Organic Chemistry Research and Chemical Education

Substituted anilines like this compound serve as excellent model compounds in foundational organic chemistry research and education. The presence of multiple functional groups with distinct electronic properties provides a rich platform for demonstrating and exploring fundamental concepts of organic chemistry.

In an educational setting, the synthesis and reactions of this compound can be used to illustrate key principles such as electrophilic aromatic substitution, nucleophilic aromatic substitution, the directing effects of substituents, and the use of protecting groups. The analysis of its spectroscopic data (NMR, IR, Mass Spectrometry) provides a practical exercise in structure elucidation.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromo-4-methoxy-2-methylaniline, and how can researchers optimize these methods?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from halogenated toluene derivatives. A common approach includes nitration of a brominated methoxy-methylbenzene precursor, followed by reduction to the amine. Optimization can be achieved by adjusting reaction conditions (e.g., temperature, solvent polarity) and using catalysts like Pd for cross-coupling steps. For instance, nitration with HNO₃/H₂SO₄ at 0–5°C minimizes side products, while hydrogenation with Raney Ni improves amine yield . Purity can be enhanced via recrystallization in ethanol/water mixtures.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key for confirming substitution patterns. The methoxy group (–OCH₃) resonates at ~3.8 ppm (¹H), while aromatic protons show splitting patterns indicative of bromine and methyl substituents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 230.0).

- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves crystal packing and bond angles, critical for confirming regiochemistry .

Q. How does the substitution pattern of this compound influence its basicity compared to isomers?

- Methodological Answer : Basicity is reduced due to electron-withdrawing bromine and methoxy groups. Comparative studies using potentiometric titration in non-aqueous solvents (e.g., acetonitrile) reveal lower pKa values (~3.5) than isomers like 4-Bromo-3-methoxyaniline (pKa ~4.2). DFT calculations (B3LYP/6-311+G*) further correlate electronic effects with proton affinity .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a leaving group in Pd-catalyzed couplings. Key factors include:

- Ligand Choice : Bulky ligands (e.g., SPhos) prevent β-hydride elimination, improving aryl-aryl bond formation.

- Solvent Effects : DMF or toluene enhances Pd(0)/Pd(II) cycling.

- Kinetic Studies : Monitoring via GC-MS shows pseudo-first-order kinetics under optimized conditions (yield >85%) .

Q. How can computational modeling predict the regioselectivity of electrophilic aromatic substitution (EAS) in derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic sites. For example, meta to the methyl group is more reactive in nitration. MD simulations (AMBER) further model steric effects of substituents, guiding synthetic design .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodological Answer : Challenges include polymorphism and twinning due to planar aromatic stacking. Solutions:

- Slow Evaporation : Use mixed solvents (e.g., hexane/ethyl acetate) to control nucleation.

- Cryocooling : Prevents disorder during data collection.

- TWINABS (SHELX) : Corrects twinned data, improving refinement statistics (R-factor <5%) .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition with ADP-Glo™) quantify IC₅₀ values.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) assess EC₅₀.

- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS analysis identifies metabolic hotspots .

Q. How do steric and electronic effects in this compound impact its utility in metal-organic frameworks (MOFs)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。